molecular formula C18H16F3NO2S B2820382 N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide CAS No. 672951-87-0

N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide

Cat. No. B2820382
CAS RN: 672951-87-0
M. Wt: 367.39
InChI Key: BJAPGNAQIPWYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide, also known as TAK-659, is a small molecule drug that has gained attention for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and activation of downstream signaling pathways.

Scientific Research Applications

Supramolecular Chemistry and Materials Science

The research by Lightfoot et al. (1999) introduces a structure consisting of aryl rings assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new organizational mode potentially relevant for columnar liquid crystals. This work highlights the importance of supramolecular packing motifs in designing new materials with specific properties (Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999)).

Synthetic Methodologies in Organic Chemistry

The synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, as reported by Sheng et al. (2014), demonstrates a general route to these compounds, which are significant for developing new organic materials and molecules with potential applications in electronic devices and as intermediates in pharmaceutical synthesis (Sheng, J., Fan, C., & Wu, J. (2014)).

Molecular Electronics

Stuhr-Hansen et al. (2005) present efficient synthetic transformations for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from simple aryl bromides, which serve as precursors. These molecular wires have applications in molecular electronics, showcasing the role of innovative synthetic routes in advancing the field of nanotechnology and electronic materials (Stuhr-Hansen, N., Sørensen, J., Moth‐Poulsen, K., Christensen, J. B., Bjørnholm, T., & Nielsen, M. (2005)).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)22-18(23)14-4-2-3-5-16(14)25-11-10-15(19)17(20)21/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPGNAQIPWYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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